8-Hydroxy Warfarin-d5 8-Hydroxy Warfarin-d5 One of the labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.
Brand Name: Vulcanchem
CAS No.: 94820-66-3
VCID: VC0196738
InChI: InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D
SMILES: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Molecular Formula: C9H11O5D5
Molecular Weight: 329.37

8-Hydroxy Warfarin-d5

CAS No.: 94820-66-3

Cat. No.: VC0196738

Molecular Formula: C9H11O5D5

Molecular Weight: 329.37

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

8-Hydroxy Warfarin-d5 - 94820-66-3

CAS No. 94820-66-3
Molecular Formula C9H11O5D5
Molecular Weight 329.37
IUPAC Name 4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Standard InChI InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D
SMILES CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Appearance White Solid
Melting Point 187-189 °C

Chemical Identity and Physical Properties

8-Hydroxy Warfarin-d5 represents a deuterated version of 8-hydroxy warfarin, a metabolite formed during the biotransformation of warfarin in the human body. The compound is characterized by the replacement of five hydrogen atoms with deuterium atoms on the phenyl ring, making it valuable for metabolic tracing and quantitative analysis.

Fundamental Chemical Characteristics

The compound is officially identified through several standardized parameters that enable its precise recognition in chemical databases and research literature. This standardization facilitates consistency across pharmaceutical research and analytical applications.

Table 1: Chemical Identification Parameters of 8-Hydroxy Warfarin-d5

ParameterValue
CAS Number94820-66-3
Molecular FormulaC19H11D5O5
Molecular Weight329.37 g/mol
IUPAC Name4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Related CAS (Unlabelled)17834-04-7
PubChem Compound ID57369216
PropertySpecification
Physical AppearanceWhite Solid
Melting Point187-189°C
SolubilitySoluble in Methanol
Recommended Storage-20°C Freezer
Purity Standard95% by HPLC; 98% atom D

The high melting point indicates the compound's stability under normal laboratory conditions, while its solubility in methanol makes it suitable for preparing analytical standards and stock solutions . The recommended storage temperature of -20°C helps preserve the compound's integrity and prevent degradation over time .

Structural Characteristics and Relationships

The structural features of 8-Hydroxy Warfarin-d5 are fundamental to understanding its function as a metabolite standard and its relation to the parent compound warfarin.

Structural Composition

8-Hydroxy Warfarin-d5 features a 4-hydroxycoumarin structure with an additional hydroxyl group at the 8-position of the coumarin ring system. The compound also contains a pentadeuterated phenyl ring, where all five hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This specific deuteration pattern provides a distinct mass spectrometric signature that differentiates it from non-deuterated warfarin metabolites during analytical procedures .

Relationship to Warfarin and Metabolic Pathways

Warfarin is administered clinically as a racemic mixture of S- and R-enantiomers, which undergo metabolism through various cytochrome P450 enzymes. The hydroxylation of warfarin at different positions creates metabolites including 6-, 7-, 8-, and 10-hydroxy warfarin .

8-Hydroxy Warfarin specifically results from metabolism primarily mediated by the cytochrome P450 enzyme CYP1A2, making 8-Hydroxy Warfarin-d5 particularly valuable for studies investigating this metabolic pathway . The deuterated version maintains identical chemical behavior to the non-deuterated metabolite but can be distinguished through mass spectrometry, enabling its use as an internal standard in quantitative analyses .

Analytical Applications

8-Hydroxy Warfarin-d5 serves crucial functions in pharmaceutical analysis and research, particularly in the quantitative determination of warfarin metabolites in biological samples.

Role in Chromatographic Analysis

The deuterated nature of 8-Hydroxy Warfarin-d5 makes it particularly valuable in chromatographic separation techniques coupled with mass spectrometry detection. In high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, it functions as an internal standard for the precise quantification of 8-hydroxy warfarin and other warfarin metabolites .

Research has demonstrated that the compound exhibits nearly identical chromatographic behavior to its non-deuterated counterpart while maintaining a distinct mass spectrometric signature. This characteristic allows for accurate correction of extraction variability, matrix effects, and instrument fluctuations during quantitative analysis .

Mass Spectrometric Detection

Mass spectrometric detection of 8-Hydroxy Warfarin-d5 typically employs multiple reaction monitoring (MRM) in negative ion mode with electrospray ionization . The five deuterium atoms on the phenyl ring create a mass shift of +5 Da compared to non-deuterated 8-hydroxy warfarin, enabling clear differentiation between the analyte and internal standard during detection .

Modern chiral separation techniques have further enhanced the utility of 8-Hydroxy Warfarin-d5 in stereoselective analysis of warfarin metabolism. These methods can achieve baseline separation of warfarin enantiomers and their hydroxylated metabolites, contributing to more detailed understanding of stereoselective metabolism pathways .

Research Significance and Applications

The importance of 8-Hydroxy Warfarin-d5 extends beyond its analytical utility to broader implications in pharmaceutical research and clinical applications.

Warfarin Metabolism Studies

Research on warfarin and its metabolites, including 8-Hydroxy Warfarin-d5, focuses on understanding the significant variability in patient response to warfarin therapy. Warfarin has a narrow therapeutic index with considerable interindividual variability in dose requirements, making precise understanding of its metabolism critical for optimizing therapy .

Pharmaceutical Quality Control

Current Research Trends and Future Directions

Recent advances in analytical techniques have expanded the applications of 8-Hydroxy Warfarin-d5 in pharmaceutical research and clinical diagnostics.

Advances in Separation Techniques

The development of improved chiral separation methods has enhanced the utility of 8-Hydroxy Warfarin-d5 in stereoselective metabolism studies. These techniques allow for simultaneous identification and quantification of warfarin enantiomers and their hydroxylated metabolites with high sensitivity and specificity .

These advances address previous limitations in analytical methods, which often suffered from insufficient baseline resolution or involved complex analysis processes . Modern approaches using specialized chiral columns and optimized mobile phases have significantly improved the efficiency and reliability of warfarin metabolite analysis.

Personalized Medicine Applications

The increasing focus on personalized medicine has elevated the importance of tools like 8-Hydroxy Warfarin-d5 in understanding individual variations in drug metabolism. Research on warfarin metabolism continues to inform strategies for optimizing anticoagulant therapy and minimizing adverse effects through personalized dosing regimens .

The ability to accurately quantify specific metabolites using deuterated internal standards contributes to more precise phenotyping of cytochrome P450 enzyme activity, potentially leading to improved therapeutic outcomes in warfarin-treated patients .

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